molecular formula C13H17NO2 B115019 3-(Piperidin-1-ylmethyl)benzoesäure CAS No. 158861-24-6

3-(Piperidin-1-ylmethyl)benzoesäure

Katalognummer: B115019
CAS-Nummer: 158861-24-6
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: UIXWGRXBYZGOQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperidin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid where a piperidine ring is attached to the benzene ring via a methylene bridge.

Wissenschaftliche Forschungsanwendungen

3-(Piperidin-1-ylmethyl)benzoic acid has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)benzoic acid typically involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, which is then oxidized to the corresponding benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for 3-(Piperidin-1-ylmethyl)benzoic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Common industrial practices include the use of catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-(Piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Piperidin-1-ylmethyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring attached to the benzene ring via a methylene bridge allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-(Piperidin-1-ylmethyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

3-(Piperidin-1-ylmethyl)benzoic acid has the molecular formula C13H17NO2C_{13}H_{17}NO_2 and features a benzoic acid moiety linked to a piperidine ring via a methylene bridge. This unique structure contributes to its diverse biological activities.

1. Analgesic Properties

Research indicates that 3-(Piperidin-1-ylmethyl)benzoic acid may exhibit analgesic properties. Its structural similarity to other compounds known for pain relief suggests potential efficacy in managing pain through modulation of the endocannabinoid system, specifically by inhibiting human monoacylglycerol lipase (hMAGL) .

2. Antitumor Activity

A study highlighted the antiproliferative effects of various derivatives of piperidine compounds, suggesting that modifications to the piperidine structure can enhance activity against cancer cell lines such as MDA-MB-231. The presence of functional groups significantly influences the IC50 values, indicating that 3-(Piperidin-1-ylmethyl)benzoic acid could be explored for anticancer applications .

3. Antiviral Potential

The compound's potential as an antiviral agent has been investigated, particularly in relation to filoviruses such as Ebola and Marburg. Structural optimization studies have shown that certain modifications can enhance inhibitory activity against these viruses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(Piperidin-1-ylmethyl)benzoic acid. The following table summarizes key findings regarding structural modifications and their impact on biological activity:

Modification TypeEffect on ActivityReference
Addition of methoxy groupIncreased analgesic potency
Hydroxyl substitutionsEnhanced antiproliferative activity
Alkyl chain length variationOptimal length correlates with increased antiviral potency

Case Studies and Research Findings

Case Study 1: Analgesic Activity Evaluation
In a comparative study, 3-(Piperidin-1-ylmethyl)benzoic acid was tested alongside known hMAGL inhibitors. The results indicated that this compound exhibited comparable potency, suggesting its potential as a lead compound for further development in pain management therapies.

Case Study 2: Antiproliferative Screening
A series of analogs were synthesized based on the core structure of 3-(Piperidin-1-ylmethyl)benzoic acid and tested against various cancer cell lines. Notably, derivatives with additional functional groups showed significant reductions in IC50 values, indicating enhanced antiproliferative effects.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for assessing the viability of 3-(Piperidin-1-ylmethyl)benzoic acid as a therapeutic agent. These studies typically evaluate absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments are also critical to ensure safety in potential clinical applications.

Eigenschaften

IUPAC Name

3-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXWGRXBYZGOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328312
Record name 3-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158861-24-6
Record name 3-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 2
3-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 3
3-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 4
3-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 5
3-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 6
3-(Piperidin-1-ylmethyl)benzoic acid
Customer
Q & A

Q1: How does 3-(Piperidin-1-ylmethyl)benzoic acid interact with Mycobacterium tuberculosis DHFR?

A1: The research paper describes the crystal structure of Mycobacterium tuberculosis DHFR in complex with 3-(Piperidin-1-ylmethyl)benzoic acid, referred to as "fragment 11". [] This structural data provides valuable insights into the specific interactions between the compound and the enzyme's active site. While the abstract doesn't detail the specific binding interactions, it suggests that 3-(Piperidin-1-ylmethyl)benzoic acid likely binds to the active site of DHFR, potentially inhibiting its enzymatic activity. Further analysis of the crystal structure data would be needed to elucidate the exact binding mode and affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.